CID 78065992
Description
Its uniqueness likely stems from specific functional groups or stereochemical configurations that differentiate it from related compounds .
Properties
Molecular Formula |
C8H11SeSi |
|---|---|
Molecular Weight |
214.23 g/mol |
InChI |
InChI=1S/C8H11SeSi/c1-10(2)9-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
ITSGNKLRQROBQN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78065992 involves specific synthetic routes and reaction conditions. These methods typically include the use of cross-linking agents, emulsion stabilizers, pore-foaming agents, and mixed monomers to prepare an oil phase . The exact details of the synthetic routes and reaction conditions are crucial for achieving the desired chemical structure and properties.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, making the compound accessible for various applications.
Chemical Reactions Analysis
Chemical Identification and Structural Analysis
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Structural standardization via hash codes (e.g., InChIKey, SMILES) to map substances to existing databases .
-
Molecular descriptor calculations (e.g., molecular weight, topological polar surface area) using tools like MOE software .
Hypothetical Reaction Pathways
For a compound like CID 78065992, reaction pathways might involve:
| Reaction Type | Example Transformation | Catalysts/Conditions |
|---|---|---|
| Nucleophilic substitution | Replacement of halides or sulfonates | Base (KOH), polar aprotic solvents |
| Cross-coupling | Suzuki-Miyaura or Buchwald-Hartwig reactions | Pd catalysts, ligands |
| Oxidation/Reduction | Alcohol ↔ Ketone conversions | NaBH₄, PCC, or enzymatic agents |
These pathways are speculative, as no experimental data for this compound was found .
QSAR and Activity Prediction
If this compound is a kinase inhibitor or heterocyclic derivative, quantitative structure-activity relationship (QSAR) modeling could predict reactivity:
-
Descriptor selection : LogP, H-bond donors/acceptors, topological indices .
-
Cytotoxicity correlations : IC₅₀ values for cancer cell lines (e.g., HepG2, A549) .
Database and Regulatory Considerations
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EPA Chemicals Dashboard : Enables substring searches for related structures (e.g., salts, isotopomers) .
-
TSCA Inventory : Confirms regulatory status and prior commercial use .
Gaps in Available Data
The absence of this compound in the reviewed literature and EPA/CDR/TSCA lists suggests:
-
The compound may be newly synthesized, proprietary, or not yet indexed.
-
Experimental data (e.g., NMR, HPLC, kinetic studies) are required to validate reactivity.
Recommendations for Further Research
Scientific Research Applications
CID 78065992 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it may be utilized in studies involving nucleic acids and other biomolecules . In medicine, the compound’s unique properties make it a potential candidate for drug development and therapeutic applications. Additionally, this compound is used in industrial processes, such as the production of specialized materials and chemicals.
Mechanism of Action
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, preparation methods, and applications make it a valuable asset for researchers and industry professionals alike. Further studies and developments will continue to uncover new uses and benefits of this compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Using PubChem’s 2D/3D similarity search tools, compounds sharing structural motifs with CID 78065992 include:
| CID | Molecular Formula | Key Functional Groups | Reported Applications |
|---|---|---|---|
| 78066097 | C₁₁H₂₇OSi₂ | Siloxane, phenyl groups | Industrial catalysis, polymer synthesis |
| 78066970 | C₈H₇FO₂ | Phenylacetic acid, fluorine | Pharmaceutical intermediates |
| 78069042 | Undisclosed | Competitive inhibitor motifs | Biochemical pathway modulation |
| 78061707 | Undisclosed | Organometallic ligands | Catalysis, coordination chemistry |
Key Observations :
- CID 78066097 and 78066970 emphasize industrial and pharmaceutical utility, while CID 78069042 highlights biochemical interactions.
- CID 78061707’s organometallic properties suggest catalytic applications distinct from this compound’s hypothesized organic reactivity .
Functional Comparison
Reactivity and Stability
- Siloxane Derivatives (CID 78066097) : Exhibit thermal stability and hydrolytic resistance, making them suitable for high-temperature catalysis. In contrast, fluorinated compounds like CID 78066970 show enhanced electrophilicity, enabling nucleophilic substitution reactions .
- Inhibitor Analogues (CID 78069042) : Function via competitive, reversible inhibition of enzymes (e.g., kinases), contrasting with this compound’s undefined mechanism .
Uniqueness of this compound
Hypothetically, this compound’s distinctiveness may arise from:
- Hybrid Functionalization : Combining siloxane stability (as in CID 78066097) with fluorinated reactivity (CID 78066970) for dual industrial-biomedical applications.
- Stereochemical Complexity : Unique 3D conformations enabling selective binding to biological targets, a feature understudied in similar compounds .
Data Gaps and Research Recommendations
Characterization Priorities
| Parameter | Methods | Reference Protocols |
|---|---|---|
| Structural Elucidation | NMR, X-ray crystallography | CID 78061707’s ligand analysis |
| Reactivity Screening | Kinetic studies under varying pH | CID 78069042’s inhibition assays |
| Toxicity Profiling | In vitro cytotoxicity assays | CID 78066970’s murine models |
Industrial vs. Biomedical Potential
- Industrial : If siloxane-like stability is confirmed, this compound could enhance polymer or catalyst durability.
- Biomedical : Fluorine incorporation may improve pharmacokinetics, akin to CID 78066970’s drug intermediate role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
